molecular formula C25H27ClN2O2 B2606855 2-(3-chlorophenyl)-N-cycloheptyl-4-ethoxyquinoline-6-carboxamide CAS No. 1114833-83-8

2-(3-chlorophenyl)-N-cycloheptyl-4-ethoxyquinoline-6-carboxamide

Cat. No.: B2606855
CAS No.: 1114833-83-8
M. Wt: 422.95
InChI Key: JJCNWPCPRLTZIQ-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-N-cycloheptyl-4-ethoxyquinoline-6-carboxamide is a synthetic quinoline derivative characterized by a multi-substituted aromatic core. Its structure includes a 3-chlorophenyl group at the quinoline’s C2 position, an ethoxy substituent at C4, and a cycloheptyl carboxamide moiety at C5.

Quinoline derivatives are often optimized for properties like solubility, bioavailability, and binding affinity. The 3-chlorophenyl group may enhance lipophilicity and steric interactions, while the ethoxy substituent could influence electronic effects on the aromatic system. The bulky cycloheptyl carboxamide at C6 likely contributes to conformational rigidity and target selectivity .

Properties

IUPAC Name

2-(3-chlorophenyl)-N-cycloheptyl-4-ethoxyquinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN2O2/c1-2-30-24-16-23(17-8-7-9-19(26)14-17)28-22-13-12-18(15-21(22)24)25(29)27-20-10-5-3-4-6-11-20/h7-9,12-16,20H,2-6,10-11H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCNWPCPRLTZIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)NC3CCCCCC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(3-chlorophenyl)-N-cycloheptyl-4-ethoxyquinoline-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the 3-Chlorophenyl Group: The 3-chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction using 3-chlorobenzoyl chloride and aluminum chloride as a catalyst.

    Cycloheptyl Substitution: The cycloheptyl group can be introduced through a nucleophilic substitution reaction using cycloheptylamine.

    Ethoxy Group Addition: The ethoxy group can be added through an etherification reaction using ethyl iodide and a base such as potassium carbonate.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

2-(3-chlorophenyl)-N-cycloheptyl-4-ethoxyquinoline-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the quinoline ring or other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group, using nucleophiles such as amines or thiols.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other quinoline derivatives and complex organic molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It may find applications in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-N-cycloheptyl-4-ethoxyquinoline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to and modulating the activity of enzymes, receptors, or other proteins involved in key biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-(3-chlorophenyl)-N-cycloheptyl-4-ethoxyquinoline-6-carboxamide, we compare it with structurally related quinoline and heterocyclic analogs. Key differences in substituents, molecular weight, and functional groups are highlighted below.

Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
This compound (Target) C27H28ClN3O2 486.0 g/mol C2: 3-chlorophenyl; C4: ethoxy; C6: cycloheptyl carboxamide High molecular weight; potential for hydrophobic interactions
2-[5-(3-Chlorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid C21H14ClNO3 363.8 g/mol C2: furan-3-chlorophenyl; C4: carboxylic acid; C6: methyl Smaller size; carboxylic acid may enhance solubility
3-Amino-N-(4-chlorophenyl)-6-ethoxythieno[2,3-b]quinoline-2-carboxamide C20H16ClN3O2S 397.9 g/mol Thienoquinoline core; C6: ethoxy; C2: carboxamide-4-chlorophenyl; C3: amino Sulfur-containing core; amino group introduces polarity
[2-(2,4-Dichlorophenyl)-2-oxoethyl] 6-chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate C27H19Cl3NO4 540.8 g/mol C2: 4-methylphenyl; C4: ester; C6: chloro; ester: dichlorophenyl ketone High halogen content; ester group may reduce stability

Hypothetical Pharmacological Implications

  • Antimicrobial Activity: Thienoquinoline derivatives () and halogen-rich compounds () are frequently explored for antibacterial or antifungal properties due to their interaction with microbial enzymes .
  • Enzyme Inhibition : The carboxamide group in the target compound could mimic peptide bonds, making it a candidate for protease or kinase inhibition, similar to sulfonamide-based β-lactamase inhibitors () .

Biological Activity

2-(3-chlorophenyl)-N-cycloheptyl-4-ethoxyquinoline-6-carboxamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core, which is known for its diverse biological activities. The presence of the 3-chlorophenyl and cycloheptyl groups contributes to its unique pharmacological profile.

Research indicates that compounds with quinoline structures often interact with various biological targets, including receptors and enzymes. Specifically, the biological activity of this compound may be attributed to:

  • Inhibition of Receptor Activity : Similar compounds have been shown to act as antagonists at neurokinin receptors, which are involved in pain perception and inflammation .
  • Modulation of Enzymatic Activity : The compound may influence enzymes linked to metabolic pathways, potentially affecting cellular signaling and proliferation.

Biological Activity Data

The following table summarizes key biological activity data for this compound and related compounds:

Compound NameTargetIC50 (nM)Effect Description
This compoundNK3 ReceptorTBDAntagonist activity observed
Talnetant (related compound)NK3 Receptor8.4 ± 2.0Competitive binding assay results
Compound with o-hydroxy modificationNK3 Receptor6.0 ± 2.0Increased potency observed
Compound with 3-mercapto modificationNK3 Receptor5.6 ± 1.8High potency inhibition

Note: TBD indicates that specific IC50 values for the main compound are yet to be determined.

Case Studies

  • Neurokinin Receptor Antagonism : A study evaluating the efficacy of various quinoline derivatives found that modifications on the quinoline ring significantly affected their potency against neurokinin receptors. The presence of specific functional groups was crucial for enhancing receptor binding affinity and selectivity .
  • Cancer Therapeutics : Research into quinoline derivatives has suggested potential applications in cancer therapy, particularly through the modulation of growth factor signaling pathways. The ability of these compounds to inhibit receptor tyrosine kinases could be leveraged in developing targeted cancer treatments .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 2-(3-chlorophenyl)-N-cycloheptyl-4-ethoxyquinoline-6-carboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Quinoline core formation : Friedländer or Gould-Jacobs reactions, using substituted anilines and β-keto esters under acidic or basic conditions.
  • Substituent introduction : Alkylation/arylation at the 2- and 4-positions via Suzuki-Miyaura coupling (for 3-chlorophenyl) or nucleophilic substitution (for ethoxy groups).
  • Cycloheptyl carboxamide linkage : Amide coupling using carbodiimide-based reagents (e.g., EDCl/HOBt) with cycloheptylamine.
  • Optimization : Control temperature (e.g., 60–80°C for coupling reactions), solvent polarity (e.g., DMF for polar intermediates), and stoichiometric ratios (e.g., 1.2:1 amine:carboxylic acid). Purity is validated via HPLC (>95%) and NMR .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves crystal packing and stereochemistry (e.g., quinoline planarity and substituent orientation) .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent environments (e.g., ethoxy’s -OCH₂CH₃ triplet at ~1.3 ppm, cycloheptyl’s multiplet at 1.5–2.1 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ for C₂₇H₂₈ClN₂O₂).
  • FT-IR : Validates amide C=O stretch (~1650 cm⁻¹) and aryl chloride C-Cl (~750 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of substituents (e.g., ethoxy vs. methoxy, cycloheptyl vs. cyclohexyl) in biological activity?

  • Methodological Answer :

  • Comparative synthesis : Prepare analogs with systematic substituent variations (e.g., 4-methoxy, 4-propoxy; N-cyclohexyl vs. N-cycloheptyl).
  • Biological assays : Test against target proteins (e.g., kinases, GPCRs) using fluorescence polarization or SPR for binding affinity.
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to correlate substituent bulk/hydrophobicity with target interaction.
  • Data analysis : Use ANOVA to identify statistically significant activity differences (p < 0.05) .

Q. How can contradictions in reported biological activity data (e.g., conflicting IC₅₀ values) be resolved?

  • Methodological Answer :

  • Assay standardization : Replicate experiments under controlled conditions (e.g., cell line passage number, serum-free media, 48-hour incubation).
  • Orthogonal validation : Confirm results with alternative assays (e.g., MTT vs. ATP-luminescence for cytotoxicity).
  • Meta-analysis : Compare substituent effects across studies (e.g., 3-chlorophenyl’s electron-withdrawing properties may enhance target binding vs. 4-chlorophenyl) .

Q. What strategies are recommended for studying the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours; monitor degradation via LC-MS.
  • Metabolic stability : Use liver microsomes (human/rat) with NADPH cofactor; quantify parent compound depletion.
  • Light/temperature sensitivity : Store at -20°C (vs. 4°C) and assess photodegradation under UV/visible light .

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